molecular formula C19H16FN3O4S B2908647 1-[(3-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946245-89-2

1-[(3-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2908647
CAS No.: 946245-89-2
M. Wt: 401.41
InChI Key: HEFCHNKNIDWLRX-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridine carboxamide class, characterized by a pyridine ring substituted with a 3-fluorobenzyl group at position 1, a 4-sulfamoylphenyl carboxamide moiety at position 3, and a ketone at position 2. The fluorine atom at the benzyl position enhances metabolic stability and modulates electronic properties, while the sulfamoyl group may contribute to hydrogen bonding with biological targets .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S/c20-14-4-1-3-13(11-14)12-23-10-2-5-17(19(23)25)18(24)22-15-6-8-16(9-7-15)28(21,26)27/h1-11H,12H2,(H,22,24)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFCHNKNIDWLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the dihydropyridine ring and the introduction of the fluorobenzyl and sulfamoylphenyl groups. One common synthetic route involves the condensation of 3-fluorobenzylamine with a suitable dihydropyridine precursor, followed by the introduction of the sulfamoylphenyl group through a sulfonation reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

    Substitution: The fluorobenzyl and sulfamoylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

1-[(3-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a drug candidate.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name R1 (Position 1) R2 (Position 3) Molecular Weight Reported Activity/Use Reference
1-[(3-Fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide (Target) 3-Fluorophenylmethyl 4-Sulfamoylphenyl 401.8 (calculated) Inferred kinase modulation (structural SAR)
BG15987: 1-[(3-Chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide 3-Chlorophenylmethyl 4-Sulfamoylphenyl 417.87 Research chemical (no specific activity)
1-[(4-Methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide 4-Methylphenylmethyl 3-Trifluoromethylphenyl 386.37 Not reported; likely metabolic studies
2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 4-Trifluoromethylbenzyl 3-Pyridinyl 401.3 (calculated) Unspecified biochemical screening
Compound 13: 1-(4-Fluorobenzyl)-N-([...])-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 4-Fluorobenzyl Modified sugar moiety ~500 (estimated) Enhanced solubility via glycosylation

Key Observations:

Substituent Effects on Activity: Halogenated Benzyl Groups: The 3-fluorophenylmethyl group in the target compound reduces molecular weight compared to its chloro analog (BG15987, 417.87 vs. Chlorine’s larger atomic radius may enhance steric hindrance in binding pockets . Sulfamoyl vs. Trifluoromethyl: The 4-sulfamoylphenyl group (target) offers hydrogen-bonding capability, contrasting with the lipophilic 3-trifluoromethylphenyl group in the compound from . This difference may influence target selectivity (e.g., sulfamoyl for enzymes vs. trifluoromethyl for membrane receptors) .

This suggests that the target compound may similarly interact with kinase ATP-binding domains . Glycosylated analogs (e.g., ’s Compound 13) exhibit improved solubility, highlighting the trade-off between functional group polarity and pharmacokinetics .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to BG15987 (), involving coupling of substituted benzylamines with activated pyridine carboxylates. Fluorine incorporation may require specialized reagents (e.g., Selectfluor®) to avoid side reactions .

Research Findings and Implications

  • Kinase Inhibition Potential: Structural alignment with BMS-777607 () suggests that the target compound’s 3-fluorobenzyl and sulfamoyl groups could optimize interactions with hydrophobic and polar regions of kinase active sites, respectively.
  • Metabolic Stability : Fluorine’s electronegativity may reduce oxidative metabolism compared to chlorine or methyl groups, as seen in cytochrome P450 studies of related compounds .
  • Thermodynamic Solubility : The sulfamoyl group’s polarity likely enhances aqueous solubility relative to trifluoromethyl-substituted analogs, though this may vary with pH due to the sulfonamide’s weak acidity (pKa ~10) .

Notes

  • All compounds discussed are for research use only, as emphasized in .
  • Molecular weights for some compounds are calculated due to absent experimental data in the evidence.

Biological Activity

The compound 1-[(3-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and as a kinase inhibitor. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • SMILES : CC(=O)N(Cc1ccc(F)cc1)c2ccc(S(=O)(=O)N)cc2
  • Molecular Formula : C17H17F N3O3S
  • Molecular Weight : 364.39 g/mol

Research indicates that the compound acts primarily through inhibition of specific kinases involved in cancer cell proliferation and survival. The presence of both fluorophenyl and sulfamoyl groups enhances its interaction with target proteins, potentially increasing its efficacy as an anticancer agent.

Anticancer Activity

In various studies, the compound has demonstrated significant anticancer properties:

  • In vitro Studies : The compound exhibited potent cytotoxic effects against several cancer cell lines, including gastric carcinoma (GTL-16) and breast cancer cells. It induced apoptosis and cell cycle arrest at the G2/M phase, leading to reduced cell proliferation.
  • In vivo Studies : In a xenograft model using human gastric carcinoma cells, the compound showed complete tumor stasis following oral administration, suggesting strong therapeutic potential .

Kinase Inhibition

The compound has been identified as a selective inhibitor of Met kinase. Substitutions on the pyridine ring have been shown to enhance enzyme potency and selectivity. For instance, modifications at the 3-position of the pyridine ring significantly improved aqueous solubility and kinase selectivity .

Research Findings

StudyMethodologyKey Findings
In vitro assays on cancer cell linesInduced apoptosis in GTL-16 cells with IC50 values indicating high potency.
In vivo xenograft modelsAchieved complete tumor stasis in gastric carcinoma models.
Kinase inhibition assaysSelective inhibition of Met kinase with favorable pharmacokinetic profiles.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Gastric Carcinoma Model : A study demonstrated that administration of the compound led to significant tumor reduction in mice models, supporting its potential for further clinical trials.
  • Breast Cancer Research : Another investigation into related compounds showed similar mechanisms of action, reinforcing the idea that modifications to the dihydropyridine structure can yield potent anticancer agents .

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